The Pivotal Role of Citrin in Mitochondrial Metabolism: A Technical Guide
The Pivotal Role of Citrin in Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrin, encoded by the SLC25A13 gene, is a critical mitochondrial solute carrier protein primarily expressed in the liver, kidneys, and heart.[1][2] As a key component of the malate-aspartate shuttle, citrin facilitates the exchange of cytosolic glutamate (B1630785) and a proton for mitochondrial aspartate.[3][4] This transport is fundamental for several metabolic pathways, including the urea (B33335) cycle, gluconeogenesis, and the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria for oxidative phosphorylation.[5][6] Dysfunction of citrin leads to a spectrum of autosomal recessive disorders collectively known as citrin deficiency, which manifests in age-dependent clinical phenotypes such as neonatal intrahepatic cholestasis caused by citrin deficiency (NICCD), failure to thrive and dyslipidemia caused by citrin deficiency (FTTDCD), and adult-onset type II citrullinemia (CTLN2).[7][8] This technical guide provides an in-depth overview of the function of citrin in mitochondria, presenting key quantitative data, detailed experimental protocols, and visual representations of associated metabolic pathways and experimental workflows.
Core Function and Mechanism
Citrin, also known as aspartate-glutamate carrier 2 (AGC2), is a member of the solute carrier family 25 (SLC25).[9] It is located in the inner mitochondrial membrane and functions as a calcium-activated antiporter.[3][10] The binding of calcium to the N-terminal EF-hand motifs of citrin is thought to induce a conformational change that facilitates the transport of its substrates.[3] Specifically, citrin mediates the electroneutral exchange of a molecule of cytosolic glutamate and a proton for a molecule of mitochondrial aspartate.[4]
This transport is a crucial step in the malate-aspartate shuttle , a primary mechanism for the translocation of cytosolic NADH reducing equivalents into the mitochondrial matrix in tissues like the liver, heart, and kidney.[11][12] By regenerating cytosolic NAD+, the shuttle is essential for maintaining a high rate of glycolysis.[13] Furthermore, the aspartate exported by citrin is a vital substrate for the urea cycle, protein synthesis, and nucleotide synthesis in the cytosol.[1][14]
Data Presentation: Quantitative Parameters of Citrin
The following tables summarize key quantitative data related to the function and expression of the citrin protein.
Table 1: Kinetic Parameters of Human Mitochondrial Aspartate-Glutamate Carriers
| Carrier | Substrate | K_m_ (mM) | V_max_ (mmol/min/g protein) |
| Citrin (AGC2) | Aspartate | ~0.05 | ~200 |
| Glutamate | ~0.2 | Not specified | |
| Aralar (AGC1) | Aspartate | ~0.05 | ~50 |
| Glutamate | ~0.2 | Not specified | |
| Data sourced from Palmieri F. (2019).[5] |
Table 2: Relative mRNA and Protein Expression of Citrin (SLC25A13) Across Human Tissues
| Tissue | Relative mRNA Expression | Relative Protein Expression |
| Liver | High | High |
| Kidney | Moderate | Moderate |
| Heart | Moderate | Moderate |
| Brain | Low | Low |
| Lung | Low | Low |
| Small Intestine | Low | Low |
| Stomach | Low | Low |
| Esophagus | Low | Low |
| Data synthesized from multiple sources, indicating the liver as the site of highest expression.[6][15] |
Experimental Protocols
Reconstitution of Recombinant Citrin into Liposomes for Transport Assays
This protocol outlines the general steps for incorporating purified citrin protein into artificial lipid vesicles to study its transport activity in vitro.
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Protein Expression and Purification:
-
Express the human SLC25A13 gene in a suitable expression system (e.g., E. coli).
-
Purify the recombinant citrin protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture mimicking the composition of the inner mitochondrial membrane (e.g., a mix of phosphatidylcholine, phosphatidylethanolamine, and cardiolipin) in a chloroform (B151607) solution.[1]
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with a buffer containing the desired internal substrate (e.g., aspartate) to form multilamellar vesicles.
-
Generate unilamellar liposomes by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Reconstitution:
-
Solubilize the purified citrin protein with a mild non-ionic detergent (e.g., Triton X-100 or octylglucoside).
-
Mix the solubilized protein with the pre-formed liposomes at a specific protein-to-lipid ratio.
-
Remove the detergent slowly by dialysis, hydrophobic adsorption (e.g., with Bio-Beads), or size-exclusion chromatography to allow the protein to insert into the liposome bilayer.[4]
-
-
Proteoliposome Purification:
-
Separate the proteoliposomes (liposomes containing reconstituted citrin) from unincorporated protein and empty liposomes by density gradient centrifugation.[4]
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Measurement of Aspartate/Glutamate Exchange Activity
This protocol describes a method to measure the transport activity of reconstituted citrin.
-
Preparation of Proteoliposomes:
-
Prepare proteoliposomes containing a high concentration of internal substrate (e.g., 10 mM L-aspartate) as described in Protocol 3.1.
-
-
Transport Assay Initiation:
-
Equilibrate the proteoliposomes in an external buffer at the desired temperature.
-
Initiate the transport reaction by adding a radiolabeled external substrate (e.g., ¹⁴C-L-glutamate) to the external buffer.
-
-
Transport Termination:
-
At specific time points, stop the transport by adding a potent inhibitor (e.g., bathophenanthroline) or by rapidly passing the proteoliposome suspension through a cation exchange column to remove the external radiolabeled substrate.[5]
-
-
Quantification:
-
Measure the radioactivity incorporated into the proteoliposomes using liquid scintillation counting.
-
Calculate the rate of transport based on the amount of radiolabeled substrate taken up over time.
-
Argininosuccinate (B1211890) Synthetase (ASS) Activity Assay in Cell Lysates
This assay is relevant as citrin deficiency leads to a secondary decrease in ASS activity in the liver.[14]
-
Cell Lysate Preparation:
-
Harvest cells (e.g., cultured hepatocytes or patient-derived fibroblasts) and wash with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the substrates for ASS: L-citrulline, L-aspartate, and ATP.[9] The reaction is typically coupled to the conversion of the product, argininosuccinate, to arginine and fumarate (B1241708) by argininosuccinate lyase, and the subsequent conversion of arginine to urea and ornithine by arginase.[16]
-
-
Enzymatic Reaction:
-
Add a known amount of cell lysate to the pre-warmed reaction mixture to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
-
Quantification of Urea Production:
-
Stop the reaction and measure the amount of urea produced using a colorimetric assay (e.g., with α-isonitrosopropiophenone).[16]
-
Calculate the specific activity of ASS as the amount of urea produced per unit of time per milligram of protein.
-
Measurement of Cytosolic and Mitochondrial NADH/NAD+ Ratios
Citrin function is crucial for maintaining the cytosolic NAD+ pool. This protocol provides a general approach to assess the NADH/NAD+ ratio.
-
Sample Preparation:
-
For total cellular levels, extract NAD+ and NADH from whole-cell lysates.
-
For compartmental analysis, perform subcellular fractionation to isolate cytosolic and mitochondrial fractions.
-
To specifically measure NAD+ or NADH, use acidic or basic extraction methods, respectively, as NADH is degraded in acid and NAD+ is degraded in base.[7]
-
-
Enzymatic Cycling Assay:
-
Use a commercial NAD/NADH assay kit or prepare a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a fluorometric or colorimetric probe that reacts with the product of the enzymatic reaction.[17]
-
The enzyme will cycle between NAD+ and NADH, amplifying the signal.
-
-
Detection:
-
Measure the fluorescence or absorbance using a plate reader.
-
Quantify the amount of NAD+ and NADH by comparing the signal to a standard curve.
-
Calculate the NADH/NAD+ ratio.
-
Mandatory Visualizations
Signaling Pathways
Caption: The Malate-Aspartate Shuttle.
Caption: The Urea Cycle and Citrin's Role.
Experimental Workflow
Caption: Workflow for Citrin Transport Assay.
Conclusion
The citrin protein is a linchpin in mitochondrial and cellular metabolism, with its function extending beyond a simple transporter role to influence major metabolic hubs. A thorough understanding of its mechanism, kinetics, and tissue-specific expression is paramount for researchers in metabolic diseases and for professionals in drug development targeting mitochondrial dysfunction. The methodologies and data presented in this guide provide a comprehensive resource for the scientific community to further investigate the intricate roles of citrin in health and disease, and to explore potential therapeutic interventions for citrin deficiency. The provided diagrams offer a clear visual framework for the complex pathways in which citrin participates and the experimental procedures used to study its function.
References
- 1. A Model Membrane Platform for Reconstituting Mitochondrial Membrane Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular diagnosis of citrin deficiency in an infant with intrahepatic cholestasis: identification of a 21.7kb gross deletion that completely silences the transcriptional and translational expression of the affected SLC25A13 allele - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 4. The Cell-Free Integration of a Polytopic Mitochondrial Membrane Protein into Liposomes Occurs Cotranslationally and in a Lipid-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Carriers for Aspartate, Glutamate and Other Amino Acids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLC25A13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. researchgate.net [researchgate.net]
- 8. iscaconsortium.org [iscaconsortium.org]
- 9. Argininosuccinate synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genetically encoded biosensors for evaluating NAD+/NADH ratio in cytosolic and mitochondrial compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Glutamate Carrier Involvement in Mitochondrial Dysfunctioning in the Brain White Matter [frontiersin.org]
- 14. Slc25a13-knockout mice harbor metabolic deficits but fail to display hallmarks of adult-onset type II citrullinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NAGS, CPS1, and SLC25A13 (Citrin) at the Crossroads of Arginine and Pyrimidines Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cellbiolabs.com [cellbiolabs.com]
